(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene SB1317(TG-02, cas 1204918-72-8) is a novel small molecule potent CDK2/JAK2/FLT3 inhibitor with IC50s of 13/73/56 nM respectively.SB1317 was soluble, highly permeable in Caco-2 cells, and showed > 99% binding to plasma from mice, dog and humans. It was metabolically stable in human and dog liver microsomes relative to mouse and rat. SB1317 was mainly metabolized by CYP3A4 and CY1A2 in vitro. SB1317 did not inhibit any of the major human CYPs in vitro except CYP2D6 (IC50=1 μM). SB1317 did not significantly induce CYP1A and CYP3A4 in human hepatocytes in vitro.
Brand Name: Vulcanchem
CAS No.: 1204918-72-8
VCID: VC0005774
InChI: InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
SMILES: CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Molecular Formula: C23H24N4O3
Molecular Weight: 372.5 g/mol

(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

CAS No.: 1204918-72-8

Inhibitors

VCID: VC0005774

Molecular Formula: C23H24N4O3

Molecular Weight: 372.5 g/mol

Purity: > 98%

(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene - 1204918-72-8

CAS No. 1204918-72-8
Product Name (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Molecular Formula C23H24N4O3
Molecular Weight 372.5 g/mol
IUPAC Name (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Standard InChI InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Standard InChIKey VXBAJLGYBMTJCY-NSCUHMNNSA-N
Isomeric SMILES CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
SMILES CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Canonical SMILES CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Appearance white solid powder
Description SB1317(TG-02, cas 1204918-72-8) is a novel small molecule potent CDK2/JAK2/FLT3 inhibitor with IC50s of 13/73/56 nM respectively.SB1317 was soluble, highly permeable in Caco-2 cells, and showed > 99% binding to plasma from mice, dog and humans. It was metabolically stable in human and dog liver microsomes relative to mouse and rat. SB1317 was mainly metabolized by CYP3A4 and CY1A2 in vitro. SB1317 did not inhibit any of the major human CYPs in vitro except CYP2D6 (IC50=1 μM). SB1317 did not significantly induce CYP1A and CYP3A4 in human hepatocytes in vitro.
Purity > 98%
Synonyms 14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02
Reference 1. J Mol Model. 2013 Jan;19(1):119-30. doi: 10.1007/s00894-012-1528-7. Epub 2012 Jul
22.
Structure-based design of nitrogen-linked macrocyclic kinase inhibitors leading
to the clinical candidate SB1317/TG02, a potent inhibitor of cyclin dependant
kinases (CDKs), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase-3 (FLT3).
Poulsen A(1), William A, Blanchard S, Nagaraj H, Williams M, Wang H, Lee A, Sun
E, Teo EL, Tan E, Goh KC, Dymock B.
Author information:
(1)S*BIO Pte Ltd, 1 Science Park Road, #05-09 The Capricorn, Singapore Science
Park II, Singapore, 117 528, Singapore. anders@colours.dk
A high-throughput screen against Aurora A kinase revealed several promising
submicromolar pyrimidine-aniline leads. The bioactive conformation found by
docking these leads into the Aurora A ATP-binding site had a semicircular shape.
Macrocycle formation was proposed to achieve novelty and selectivity via
ring-closing metathesis of a diene precursor. The nature of the optimal linker
and its size was directed by docking. In a kinase panel screen, selected
macrocycles were active on other kinase targets, mainly FLT3, JAK2, and CDKs.
These compounds then became leads in a CDK/FLT3/JAK2 inhibitor project.
Macrocycles with a basic nitrogen in the linker form a salt bridge with Asp86 in
CDK2 and Asp698 in FLT3. Interaction with this residue explains the observed
selectivity. The Asp86 residue is conserved in most CDKs, resulting in potent
pan-CDK inhibition by these compounds. Optimized macrocycles generally have good
DMPK properties, and are efficacious in mouse models of cancer. Compound 5
(SB1317/TG02), a pan-CDK/FLT3/JAK2 inhibitor, was selected for preclinical
development, and is now in phase 1 clinical trials.
2. Drug Metab Lett. 2012 Mar;6(1):33-42.
Preclinical metabolism and pharmacokinetics of SB1317 (TG02), a potent
CDK/JAK2/FLT3 inhibitor.
Pasha MK(1), Jayaraman R, Reddy VP, Yeo P, Goh E, Williams A, Goh KC, Kantharaj
E.
Author information:
(1)S*BIO Pte Ltd, 1 Science Park Road, No. 05-09, The Capricorn, Singapore
Science Park II, Singapore.
SB1317 (TG02) is a novel small molecule potent CDK/JAK2/FLT3 inhibitor. To
evaluate full potential of this development candidate, we conducted drug
metabolism and pharmacokinetic studies of this novel anti-cancer agent. SB1317
was soluble, highly permeable in Caco-2 cells, and showed > 99% binding to plasma
from mice, dog and humans. It was metabolically stable in human and dog liver
microsomes relative to mouse and rat. SB1317 was mainly metabolized by CYP3A4 and
CY1A2 in vitro. SB1317 did not inhibit any of the major human CYPs in vitro
except CYP2D6 (IC50=1 μM). SB1317 did not significantly induce CYP1A and CYP3A4
in human hepatocytes in vitro. The metabolic profiles in liver microsomes from
preclinical species were qualitatively similar to humans. In pharmacokinetic
studies SB1317 showed moderate to high systemic clearance (relative to liver
blood flow), high volume of distribution ( > 0.6 L/kg), oral bioavailability of
24%, ~ 4 and 37% in mice, rats and dogs, respectively; and extensive tissue
distribution in mice. The favorable ADME of SB1317 supported its preclinical
development as an oral drug candidate.
3. J Med Chem. 2012 Jan 12;55(1):169-96. doi: 10.1021/jm201112g. Epub 2011 Dec 29.
Discovery of kinase spectrum selective macrocycle
(16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptaco
sa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a potent inhibitor
of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine
kinase-3 (FLT3) for the treatment of cancer.
William AD(1), Lee AC, Goh KC, Blanchard S, Poulsen A, Teo EL, Nagaraj H, Lee CP,
Wang H, Williams M, Sun ET, Hu C, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM,
Dymock BW.
Author information:
(1)S BIO Pte. Ltd., 1 Science Park Road, No. 05-09, The Capricorn, Singapore
Science Park II, 117528, Singapore. wanthony11@yahoo.com
Herein, we describe the design, synthesis, and SAR of a series of unique small
molecule macrocycles that show spectrum selective kinase inhibition of CDKs,
JAK2, and FLT3. The most promising leads were assessed in vitro for their
inhibition of cancer cell proliferation, solubility, CYP450 inhibition, and
microsomal stability. This screening cascade revealed 26 h as a preferred
compound with target IC(50) of 13, 73, and 56 nM for CDK2, JAK2 and FLT3,
respectively. Pharmacokinetic (PK) studies of 26 h in preclinical species showed
good oral exposures. Oral efficacy was observed in colon (HCT-116) and lymphoma
(Ramos) xenograft studies, in line with the observed PK/PD correlation. 26h
(SB1317/TG02) was progressed into development in 2010 and is currently undergoing
phase 1 clinical trials in advanced leukemias and multiple myeloma.
PubChem Compound 16739650
Last Modified Nov 14 2021
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